molecular formula C16H19N3O2 B2701965 4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 1171948-82-5

4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No. B2701965
M. Wt: 285.347
InChI Key: MKGKZXNYISPGJC-UHFFFAOYSA-N
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Description

4-(3-Propyl-1,2,4-oxadiazol-5-yl)-1-(o-tolyl)pyrrolidin-2-one, also known as PROTO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PROTO is a pyrrolidine-2-one derivative that possesses unique structural features, making it a promising candidate for research purposes.

Scientific Research Applications

Synthesis and Predicted Biological Activity

One of the primary research areas for this compound involves its synthesis and the prediction of its biological activities. A study by Kharchenko et al. (2008) detailed a one-pot condensation method for synthesizing novel bicyclic systems, including 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. The synthesized compounds' structures were confirmed via IR, 1H NMR methods, and liquid chromato-mass spectrometry, with a PASS prediction indicating potential biological activities (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Anticancer Properties

Derivatives of 1,2,4-oxadiazole, related to the query compound, have been explored for their antimicrobial and anticancer properties. Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide, demonstrating good to moderate antimicrobial activity against various pathogens (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Additionally, Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines with potential anti-cancer activities, highlighting the versatility of 1,2,4-oxadiazole derivatives in therapeutic research (Redda & Gangapuram, 2007).

properties

IUPAC Name

1-(2-methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-6-14-17-16(21-18-14)12-9-15(20)19(10-12)13-8-5-4-7-11(13)2/h4-5,7-8,12H,3,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGKZXNYISPGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylphenyl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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